S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate
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Overview
Description
S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate is an organic compound with a complex structure that includes a cyclohexene ring, a thioester group, and multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use cyclohexene derivatives as starting materials, which undergo various chemical transformations to introduce the necessary functional groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate involves its interaction with specific molecular targets and pathways. The thioester group in the compound can undergo hydrolysis, releasing ethanethiol and the corresponding carboxylic acid. This reaction can influence various biochemical pathways and cellular processes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to S-(1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl) ethanethioate include:
Methylcyclohexene: A simpler cyclohexene derivative with a methyl group.
Hagemann’s ester: An organic compound with a cyclohexene ring and ester functional group.
4-Acetyl-1-methylcyclohexene: A cyclohexene derivative with an acetyl group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
57074-35-8 |
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Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
S-[2-(4-methyl-2-oxocyclohex-3-en-1-yl)propan-2-yl] ethanethioate |
InChI |
InChI=1S/C12H18O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h7,10H,5-6H2,1-4H3 |
InChI Key |
PMKLUARZKYGSOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)(C)SC(=O)C |
Origin of Product |
United States |
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